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molecular formula C20H14ClN3O B8811760 (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanol

Cat. No. B8811760
M. Wt: 347.8 g/mol
InChI Key: FDRODISLZBQQCO-UHFFFAOYSA-N
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Patent
US08653268B2

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (0.820 mL, 0.686 g, 4.86 mmol) in dry THF (15 mL), cooled by CO2(s)/acetone, is added nBuLi (2.5M in hexanes; 1.95 mL, 4.88 mmol). The cooling bath is replaced with an ice/water bath for 15 min, and then the solution is re-cooled to −78° C. After 5 min, a solution of 2-chloropyrazine (0.370 mL, 0.475 g, 4.14 mmol) in THF (0.5 mL) is added. 25 min later, a solution of 2-phenylquinoline-7-carbaldehyde (890 mg, 3.82 mmol) in dry THF (7 mL) is added slowly over 5 min from a syringe which is then rinsed with THF (1 mL), and the mixture is stirred at −78° C. for 2 h and then warmed up to 0° C. for 0.5 h. The reaction is quenched by adding citric acid (0.25M aqueous solution). The mixture is extracted with EtOAc (4×30 mL), and the combined EtOAc extracts are washed with water, sodium bicarb solution, and brine and dried over MgSO4. The crude material is chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with CH2Cl2 (4×50 mL, then 1-16)→2% EtOAc in CH2Cl2 (17-30)→5% (31-59)→7% (60-85)-10% (86-110)] to obtain the title compound as an off-white foam. 1H NMR (CDCl3, 400 MHz) δ 4.80 (d, J=7.6 Hz, 1H), 6.25 (d, J=7.6 Hz, 1H), 7.43-7.56 (m, 3H), 7.58 (dd, J=1.8, 8.2 Hz, 1H), 7.83 (d, J=8.4 Hz, 1H), 7.87 (d, J=8.4 Hz, 1H), 8.06 (brs, 1H), 8.10-8.15 (m, 2H), 8.20 (d, J=8.4 Hz, 1H), 8.41 (d, J=2.4 Hz, 1H), 8.62 (d, J=2.4 Hz, 1H). MS (ES+): m/z 348.0/350.0 (100/37) [MH+]. HPLC: tR=3.3 min (MicromassZQ, polar—5 min).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
890 mg
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C(=O)=O.[Li]CCCC.[Cl:19][C:20]1[CH:25]=[N:24][CH:23]=[CH:22][N:21]=1.[C:26]1([C:32]2[CH:41]=[CH:40][C:39]3[C:34](=[CH:35][C:36]([CH:42]=[O:43])=[CH:37][CH:38]=3)[N:33]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C1COCC1.CC(C)=O>[Cl:19][C:20]1[C:25]([CH:42]([C:36]2[CH:35]=[C:34]3[C:39]([CH:40]=[CH:41][C:32]([C:26]4[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=4)=[N:33]3)=[CH:38][CH:37]=2)[OH:43])=[N:24][CH:23]=[CH:22][N:21]=1

Inputs

Step One
Name
Quantity
0.82 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.95 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.37 mL
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
890 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C=O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
WASH
Type
WASH
Details
is then rinsed with THF (1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to 0° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched
ADDITION
Type
ADDITION
Details
by adding citric acid (0.25M aqueous solution)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (4×30 mL)
WASH
Type
WASH
Details
the combined EtOAc extracts are washed with water, sodium bicarb solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed on silica gel [Jones Flashmaster, 50 g/150 mL cartridge
WASH
Type
WASH
Details
eluting with CH2Cl2 (4×50 mL

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C(O)C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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